molecular formula C17H25N5O2 B2622082 N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide CAS No. 2201989-34-4

N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide

Cat. No.: B2622082
CAS No.: 2201989-34-4
M. Wt: 331.42
InChI Key: ARRJPYRWDLSIJF-UHFFFAOYSA-N
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Description

    Reagents: Isocyanate derivatives.

    Conditions: Mild heating with a solvent such as dichloromethane.

  • Step 3: Formation of N-methylprop-2-enamide

      Reagents: Methylamine, acrylamide.

      Conditions: Room temperature reaction in an aqueous or organic solvent.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide typically involves multiple steps. One common route starts with the preparation of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl and prop-2-enamide groups.

    • Step 1: Synthesis of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine

        Reagents: 2,6-dimethylpyrimidine, piperidine, suitable catalysts.

        Conditions: Typically involves heating under reflux with a solvent like ethanol.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.

        Reagents: Common oxidizing agents like potassium permanganate.

        Conditions: Typically performed in an aqueous medium.

    • Reduction: : Reduction reactions can target the pyrimidine ring or the amide group.

        Reagents: Reducing agents such as lithium aluminum hydride.

        Conditions: Anhydrous conditions in an organic solvent.

    • Substitution: : The compound can undergo nucleophilic substitution reactions.

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Mild heating in a polar solvent.

    Major Products

    The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its interactions with biological macromolecules.

      Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

      Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both carbamoyl and prop-2-enamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

    Properties

    IUPAC Name

    N-[2-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H25N5O2/c1-5-17(24)21(4)11-16(23)20-14-7-6-8-22(10-14)15-9-12(2)18-13(3)19-15/h5,9,14H,1,6-8,10-11H2,2-4H3,(H,20,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ARRJPYRWDLSIJF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)C)N2CCCC(C2)NC(=O)CN(C)C(=O)C=C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H25N5O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    331.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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